molecular formula C18H12ClN3OS B5748245 N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide

Cat. No.: B5748245
M. Wt: 353.8 g/mol
InChI Key: QOZGWYLHQYAJPU-UHFFFAOYSA-N
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Description

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a thiophene ring and a carboxamide group in its structure adds to its chemical versatility and potential for various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine with an appropriate α-bromoketone to form the imidazo[1,2-a]pyridine core. This intermediate is then subjected to further functionalization to introduce the chloro and phenyl groups at the desired positions. The final step involves the coupling of the imidazo[1,2-a]pyridine derivative with thiophene-2-carboxylic acid under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide
  • 3-bromoimidazo[1,2-a]pyridines
  • N-(pyridin-2-yl)amides

Uniqueness

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide stands out due to the presence of the thiophene ring, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of new materials or as a probe in biological studies .

Properties

IUPAC Name

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS/c19-13-8-9-15-20-16(12-5-2-1-3-6-12)17(22(15)11-13)21-18(23)14-7-4-10-24-14/h1-11H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZGWYLHQYAJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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